N-(2-chloro-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
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Overview
Description
N-(2-chloro-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a complex organic compound that belongs to the class of triazoloquinazolines.
Mechanism of Action
Target of Action
The primary target of this compound is the A2B receptor . This receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The A2B receptor subtype requires a high level of adenosine for activation and may mediate pathophysiological conditions associated with the cumulative level of adenosine .
Mode of Action
The compound acts as an antagonist of the A2B receptor This binding blocks the receptor and prevents it from binding to its natural ligand, which is adenosine in this case . This blockage can inhibit the downstream effects that would normally be triggered by the activation of the receptor .
Biochemical Pathways
The A2B receptors are expressed in human microvascular endothelial cells, where they may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . These factors are involved in angiogenesis, which is one of the major mechanisms for tumor growth regulation . Therefore, by blocking the A2B receptors, this compound could potentially inhibit tumor growth .
Result of Action
The result of the compound’s action is the potential inhibition of tumor growth . By blocking the A2B receptors, the compound could inhibit the release of angiogenic factors, thereby potentially preventing the formation of new blood vessels that tumors need to grow .
Action Environment
The action of this compound could be influenced by various environmental factors. For example, the level of adenosine in the local environment could affect the compound’s ability to block the A2B receptors . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-chloro-6-methylphenyl with 2-chloroacetyl chloride to form an intermediate, which is then cyclized with 7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazoline under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various quinazoline and triazoloquinazoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored as a potential anticancer agent due to its ability to intercalate DNA and inhibit topoisomerase II
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- [1,2,4]triazolo[4,3-a]quinoxaline derivatives
Uniqueness
N-(2-chloro-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is unique due to its specific structural features that enhance its DNA intercalation ability and topoisomerase II inhibition. This makes it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-11-6-7-15(14(20)8-11)22-16(26)9-25-19(27)24-10-21-17-12(2)4-3-5-13(17)18(24)23-25/h3-8,10H,9H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQGBUYEYDEESI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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